N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride
Description
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide dihydrochloride is a bicyclic amide derivative featuring a cyclobutyl core substituted with a phenyl group and an aminomethyl side chain. The benzamide moiety is further functionalized with a pyrazole ring at the 2-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O.2ClH/c22-15-21(16-7-2-1-3-8-16)13-17(14-21)24-20(26)18-9-4-5-10-19(18)25-12-6-11-23-25;;/h1-12,17H,13-15,22H2,(H,24,26);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQHTTYLAXTSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3N4C=CC=N4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Key Observations:
- Cyclobutyl Core : The target compound and analogs (e.g., 5212, 3-(propan-2-yl)-...) share a rigid cyclobutyl scaffold, which may enhance binding to sterically constrained targets like kinases or GPCRs .
- Heterocyclic Moieties: Pyrazole (target) vs. thiazole (5212) vs. oxazole (3-(propan-2-yl)-...) substitutions influence electronic properties.
- Salt Forms : Dihydrochloride/hydrochloride salts (target, 5212, 3-(propan-2-yl)-...) confer higher solubility and stability compared to neutral analogs (e.g., N-(1-phenylpropyl)...), aligning with trends observed in thermodynamically stable crystalline salts .
Stability and Commercial Availability
- Salt Stability : The dihydrochloride form of the target compound likely mirrors the stability of crystalline (R)-(-)-... hydrochloride (), resisting humidity-induced degradation .
- Supplier Landscape : Multiple suppliers (e.g., Enamine Ltd., Phentex Corp.) list analogs like 5212, suggesting industrial interest, though detailed purity data is lacking .
Preparation Methods
[2+2] Photocycloaddition for Cyclobutane Core Formation
The cyclobutane ring is synthesized via a [2+2] photocycloaddition, a method validated for strained cycloalkanes. For example, irradiation of 1,2-diarylalkenes (e.g., styrene derivatives) under UV light induces cyclization:
$$
\text{Styrene derivative} + \text{Ethylene} \xrightarrow{h\nu, \text{Acetophenone}} \text{3-Phenylcyclobutane carboxylic acid}
$$
Modifications :
- Aminomethyl Introduction : The carboxylic acid is reduced to a primary alcohol (LiAlH$$_4$$), followed by Gabriel synthesis to install the aminomethyl group.
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures enantiopure intermediates.
- Irradiate styrene (10 mmol) and ethylene in acetone with a 400 W Hg lamp for 48 hours.
- Hydrolyze the resultant cyclobutane ester with NaOH (2 M), acidify to isolate 3-phenylcyclobutane-1-carboxylic acid (yield: 72%).
- Reduce to 3-phenylcyclobutane-1-methanol (LiAlH$$4$$, THF, 0°C, 2 h), then convert to amine via Gabriel synthesis (phthalimide, DIAD, PPh$$3$$).
Alternative Cyclization Strategies
- Dieckmann Cyclization : Intramolecular ester condensation of δ-keto esters under basic conditions, though less common for cyclobutanes.
- Transition Metal Catalysis : Nickel-catalyzed [2+2] cycloadditions, though limited by substrate scope.
Synthesis of 2-Pyrazol-1-ylbenzoic Acid
Direct Coupling of Pyrazole to Benzoic Acid
Method A: Ullmann Coupling :
React 2-iodobenzoic acid with pyrazole in the presence of CuI/L-proline:
$$
\text{2-Iodobenzoic acid} + \text{Pyrazole} \xrightarrow{\text{CuI, L-proline, K}2\text{CO}3, \text{DMSO}} \text{2-Pyrazol-1-ylbenzoic acid} \quad (\text{Yield: 65\%})
$$
Method B: Buchwald-Hartwig Amination :
Use Pd(OAc)$$_2$$/Xantphos to couple pyrazole with 2-bromobenzoic acid:
$$
\text{2-Bromobenzoic acid} + \text{Pyrazole} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{Toluene}} \text{2-Pyrazol-1-ylbenzoic acid} \quad (\text{Yield: 78\%})
$$
Amide Bond Formation: Coupling Fragments A and B
Oxidative Coupling (One-Step Method)
The WO2015032859A1 patent describes a direct oxidative coupling between secondary amines and aldehydes:
$$
\text{3-(Aminomethyl)-3-phenylcyclobutylamine} + \text{2-Pyrazol-1-ylbenzaldehyde} \xrightarrow{\text{MnO}2, \text{CHCl}3} \text{N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide} \quad (\text{Yield: 58\%})
$$
Advantages : Avoids activating agents like EDC/HOBt.
Limitations : Moderate yields due to competing oxidation side reactions.
Classical Activation with EDC/HOBt
As demonstrated in the synthesis of Daclatasvir, carbodiimide-mediated coupling ensures high efficiency:
- Activate 2-pyrazol-1-ylbenzoic acid (1.2 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DCM for 30 minutes.
- Add 3-(aminomethyl)-3-phenylcyclobutylamine (1.0 eq) and stir at 25°C for 12 hours.
- Isolate the amide via column chromatography (SiO$$_2$$, EtOAc/hexane) (Yield: 85%).
Salt Formation: Dihydrochloride Preparation
Treat the free base with HCl gas in methanol/ether (1:1) at 0°C:
$$
\text{N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide} + 2 \text{HCl} \rightarrow \text{Dihydrochloride salt} \quad (\text{Yield: 95\%})
$$
Characterization :
- $$^1$$H NMR (D$$2$$O): δ 8.21 (s, 1H, pyrazole), 7.89–7.45 (m, 9H, aromatic), 3.62 (s, 2H, CH$$2$$NH$$_2$$).
- HPLC Purity : 99.2% (C18 column, 0.1% TFA in H$$_2$$O/MeCN).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : EDC/HOBt coupling is preferred for scalability despite higher reagent costs.
- Green Chemistry : Oxidative coupling minimizes waste but requires optimization for yield improvement.
- Regulatory Compliance : Dihydrochloride salt enhances bioavailability and meets pharmacopeial standards.
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